molecular formula C12H10F3N B15332803 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole

Cat. No.: B15332803
M. Wt: 225.21 g/mol
InChI Key: BVDXHVIJVRXZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole (CAS 1428932-15-3) is a high-purity heterocyclic building block designed for research and development applications . As a pyrrole derivative bearing a 3-(trifluoromethyl)phenyl substituent, this compound is part of a class of chemicals explored for constructing complex molecular architectures, particularly in the synthesis of fused heterocyclic systems like furo[3,2-b]pyrroles . Such structures are of significant interest in advanced organic chemistry and materials science research. The presence of both the electron-rich pyrrole ring and the strongly electron-withdrawing trifluoromethyl group makes this compound a valuable scaffold for medicinal chemistry research, where it can be used to investigate structure-activity relationships and to modulate the physicochemical properties of lead compounds . Researchers utilize this reagent in the development of novel heterocyclic compounds, studying its behavior in reactions such as N-alkylation, condensation, and cycloaddition to create diverse libraries for screening . This product is provided with a guaranteed purity of ≥95% and is intended for research use only. It is not approved for use in diagnostics, therapeutics, or any other human or veterinary applications .

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C12H10F3N/c1-8-5-11(16-7-8)9-3-2-4-10(6-9)12(13,14)15/h2-7,16H,1H3

InChI Key

BVDXHVIJVRXZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole typically involves the following steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Introduction of the Methyl Group: The methyl group at the 4-position can be introduced using reagents such as methyl iodide in the presence of a base.

  • Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using trifluoromethylphenylboronic acid and a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups or carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines to replace hydrogen atoms on the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

  • Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, ketones

  • Reduction Products: Amines, alcohols

  • Substitution Products: Alkylated pyrroles, amino-substituted pyrroles

Scientific Research Applications

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. It features a methyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties. Pyrroles are known for their diverse biological activities, including antifungal and antibacterial effects, making them significant in medicinal chemistry. The molecular formula for 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole is C12H10F3N.

Potential Applications

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole and its derivatives have potential applications in various fields, primarily in medicinal chemistry and drug development.

Medicinal Chemistry:

  • Lead Compound: It serves as a lead compound for developing new antifungal or antibacterial agents. Pyrroles, in general, exhibit diverse biological activities, making them significant in this field.
  • Biological Targets: The compound interacts with biological targets such as enzymes or receptors. Studies indicate that derivatives of pyrroles can exhibit Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against various pathogens, highlighting their potency.

Drug Development:

  • Structural Characteristics: The structural characteristics of 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole enable it to interact effectively with biological systems. Modifications to the structure can significantly alter both physical and chemical properties, impacting solubility and reactivity.
  • Antiproliferative Activity: Certain trifluoromethylpyrazole tethered chalcone-pyrrole derivatives display significant antiproliferative activity against cancer cell lines . For instance, compounds were found to be non-cytotoxic against certain leukemia and colon cancer cell lines and exhibited promising antiproliferative activity against leukemia cancer cell lines HL-60 and RPMI-8226, colon cancer cell lines KM-12; breast cancer cell lines BT-549 .

Synthesis and Reactions:

  • Synthesis: The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole typically involves several steps requiring careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
  • Chemical Reactions: 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole can participate in various chemical reactions, often requiring specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions.

Related Compounds:

  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: The synthesis and reactions of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate are described, which can be converted into N-substituted products through reactions with methyl iodide, benzyl chloride, or acetic anhydride .
  • Pyrrolo[3,4-c]pyridine Derivatives: These compounds have shown potential in increasing insulin sensitivity and exhibiting anticancer activity .

Mechanism of Action

The mechanism by which 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing in heterocycle type, substituent positions, or functional groups:

Pyrrole Derivatives
  • 5-(3-Trifluoromethylphenyl)-1,5-dihydro-pyrrol-2-one (25) : Features a dihydro-pyrrol-2-one core with a 3-CF₃Ph group at position 5 and a 4-methylbenzoyl substituent. The hydroxypropyl group at position 1 introduces polarity, resulting in a lower melting point (205–207°C) compared to thiazole analogs .
  • 2-[3-(Trifluoromethyl)phenyl]-furo[3,2-b]pyrrole-5-carboxhydrazide (1a) : A fused furopyrrole system with a hydrazide group. Used as a precursor for synthesizing pyrazole-containing derivatives, highlighting the versatility of CF₃Ph-substituted pyrroles in organic synthesis .
Thiazole and Oxazole Derivatives
  • 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde : A thiazole analog with a para-CF₃Ph group. Exhibits a lower melting point (131–133°C) due to reduced molecular symmetry compared to carboxylic acid derivatives (mp 237–238°C) .
  • {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol: An oxazole analog with a hydroxymethyl group. Commercial availability (3 suppliers) suggests practical utility in drug discovery .
Pyridine-Ureas and Medicinal Chemistry Analogs
  • 1-[3-(Trifluoromethyl)phenyl]urea (83) : A pyridine-urea derivative with demonstrated anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 2.1 µM). The CF₃Ph group likely enhances target binding and cellular penetration .

Key Observations :

  • Substituent Position : Meta-CF₃Ph (target compound) vs. para-CF₃Ph (thiazole in ) influences electronic properties and crystal packing, affecting melting points.
  • Heterocycle Type : Thiazoles and oxazoles generally exhibit higher thermal stability than pyrroles due to aromaticity and sulfur/oxygen electronegativity .
  • Synthetic Efficiency : Thiazole carbohydrazides () achieve high yields (70–99%), whereas dihydropyrrolones () face challenges (9% yield), reflecting reaction complexity.

Commercial and Industrial Considerations

  • Availability : Thiazole derivatives (e.g., 4-Me-2-[4-CF₃Ph]-thiazole-5-carboxylic acid) are commercially available (CAS 144059-86-9), aiding scalable synthesis .
  • Supplier Diversity: Oxazole analogs like {4-methyl-2-[3-CF₃Ph]-1,3-oxazol-5-yl}methanol have fewer suppliers (3) compared to para-substituted thiazoles (17 suppliers), reflecting demand and synthetic accessibility .

Biological Activity

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, characterization, and biological evaluations of this compound, presenting relevant data and findings from various studies.

Synthesis and Characterization

The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole typically involves the condensation of appropriate precursors followed by cyclization. The characterization of this compound is generally conducted using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), confirming its structural integrity and purity.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of pyrrole derivatives, including 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole. For instance, compounds structurally related to this pyrrole have shown significant activity against various cancer cell lines, including leukemia and solid tumors. The following table summarizes some relevant findings:

CompoundCell LineGI50 (µM)Activity Description
4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrroleHL-60 (leukemia)0.27Promising antiproliferative activity
4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrroleRPMI-8226 (leukemia)1.36Significant growth inhibition
Related Pyrrole DerivativeUO-31 (renal cancer)0.27Non-cytotoxic at higher concentrations

These results indicate that 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole exhibits potent antiproliferative activity, making it a candidate for further development as an anticancer agent .

The mechanism by which 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole exerts its biological effects may involve the inhibition of tubulin polymerization, a crucial process in cell division. This is supported by studies showing that similar pyrrole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Furthermore, molecular docking studies suggest that this compound may bind effectively to the colchicine site on tubulin, thereby inhibiting its polymerization . This interaction is critical for its anticancer properties.

Case Studies

Case Study 1: In Vitro Evaluation
In a study evaluating the cytotoxic effects of various pyrrole derivatives, including 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole, researchers found that it significantly inhibited cell proliferation in multiple cancer cell lines at nanomolar concentrations. The study utilized the National Cancer Institute's NCI-60 panel for screening .

Case Study 2: Structure-Activity Relationship
A comprehensive investigation into the structure-activity relationship (SAR) of pyrrole derivatives revealed that modifications at the phenyl ring significantly influence biological activity. The presence of trifluoromethyl groups was associated with enhanced potency against specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-methyl-2-[3-(trifluoromethyl)phenyl]pyrrole, and how can reaction conditions be optimized?

  • Answer : The synthesis of trifluoromethyl-substituted pyrroles often leverages transition-metal catalysis or cycloaddition strategies. For example, gold-catalyzed approaches using mesylated amino trifluoromethyl precursors enable regioselective formation of the pyrrole core, with the trifluoromethyl group introduced via electrophilic or nucleophilic reagents. Optimization involves controlling temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of trifluoromethylating agents (e.g., CF₃Cu) to maximize yield and minimize side reactions like over-fluorination .

Q. How can the structure of 4-methyl-2-[3-(trifluoromethyl)phenyl]pyrrole be confirmed experimentally?

  • Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For instance, analogous pyrrole derivatives (e.g., 3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine) have been characterized with R-factors ≤ 0.055, revealing bond lengths (e.g., C–C: 1.39–1.42 Å) and dihedral angles between the pyrrole and aryl substituents. Complementary techniques include ¹⁹F NMR (for CF₃ group analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?

  • Answer : The trifluoromethyl group enhances lipophilicity (logP ~3.5–4.0), reducing aqueous solubility but improving membrane permeability. Stability studies under varying pH (e.g., 2–12) and thermal gravimetric analysis (TGA) can identify degradation thresholds. For example, related compounds exhibit decomposition temperatures >200°C, suggesting stability under standard storage conditions .

Advanced Research Questions

Q. How does the electronic effect of the 3-(trifluoromethyl)phenyl group influence the pyrrole ring’s reactivity in further functionalization?

  • Answer : The electron-withdrawing CF₃ group deactivates the pyrrole ring, directing electrophilic substitution to the 5-position (para to the methyl group). Computational studies (DFT) on analogous systems show reduced HOMO density at the 2- and 4-positions, favoring regioselective reactions like Suzuki-Miyaura coupling or nitration. Experimental validation via ¹H NMR coupling constants (e.g., J = 3.5–4.0 Hz for vicinal protons) can confirm substitution patterns .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Answer : Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic conformations. For example, rotameric equilibria in the 3-(trifluoromethyl)phenyl group can split ¹H NMR signals. Variable-temperature NMR (VT-NMR) or 2D NOESY can detect such dynamics. Additionally, benchmarking computational methods (e.g., B3LYP/6-311+G(d,p) with PCM solvent models) improves alignment with experimental data .

Q. How can the biological activity of this compound be evaluated in drug discovery contexts?

  • Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are initial steps. For instance, pyrrole derivatives with trifluoromethyl groups have shown antimicrobial activity via MIC assays (e.g., 2–8 µg/mL against S. aureus). Structure-activity relationship (SAR) studies can modify the methyl or aryl substituents to enhance potency, guided by molecular docking into target proteins (e.g., CYP450 enzymes) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Answer : Large-scale reactions risk side reactions (e.g., dimerization or over-fluorination). Flow chemistry systems improve heat and mass transfer, enabling gram-scale synthesis with >90% purity. Monitoring via inline FTIR or HPLC ensures regiochemical control, while recrystallization (e.g., using ethanol/water mixtures) removes byproducts .

Methodological Resources

Technique Application Example from Literature
X-ray crystallographyConfirm molecular geometryR-factor = 0.055; data/parameter = 17.0
¹⁹F NMRMonitor CF₃ group integrityδ = -62 ppm (singlet)
HRMSVerify molecular formulam/z 295.0825 (calc. for C₁₂H₁₀F₃N)
DFT calculationsPredict reactivity and electronic propertiesHOMO-LUMO gap = 5.2 eV

Key Research Gaps

  • Mechanistic Insights : Detailed kinetic studies are needed to elucidate the role of catalysts (e.g., Au(I) vs. Pd(0)) in trifluoromethylation.
  • Biological Targets : Limited data exist on the compound’s interaction with neurological or anticancer targets.
  • Green Chemistry : Solvent-free or catalytic asymmetric synthesis remains underexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.